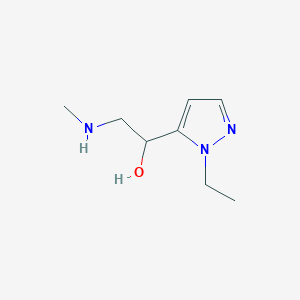
2-Amino-5-methoxy-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-methoxy-3-methylpentanoic acid is a branched-chain amino acid with the molecular formula C7H15NO3 It is characterized by the presence of an amino group at the second position, a methoxy group at the fifth position, and a methyl group at the third position of the pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2-amino-3-methylpentanoic acid, with a methoxy-containing reagent under controlled conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the amino group and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-methoxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.
Major Products
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-amino-5-methoxy-3-methylpentylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Amino-5-methoxy-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-methoxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence its lipophilicity and membrane permeability. These properties enable it to modulate enzyme activity and receptor binding, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methylpentanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Amino-5-methoxybenzoic acid: Contains a benzene ring, leading to distinct aromatic characteristics.
2-Acetamido-3-methylpentanoic acid: Features an acetamido group, altering its solubility and biological activity.
Uniqueness
2-Amino-5-methoxy-3-methylpentanoic acid is unique due to the presence of both an amino and a methoxy group on a branched-chain amino acid backbone. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-amino-5-methoxy-3-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(3-4-11-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
Clé InChI |
AXAQUNNCDQSVFG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



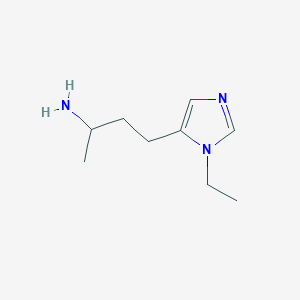
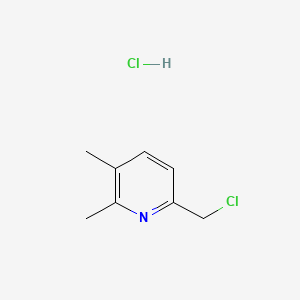
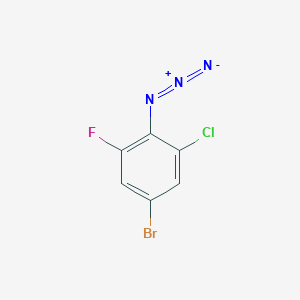
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
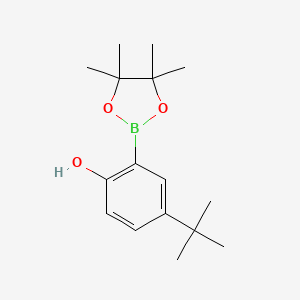
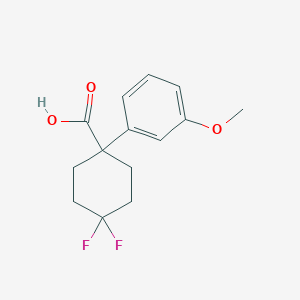
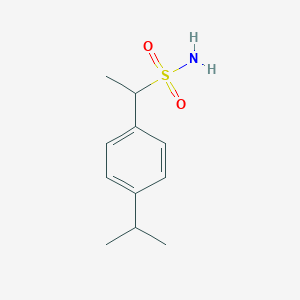
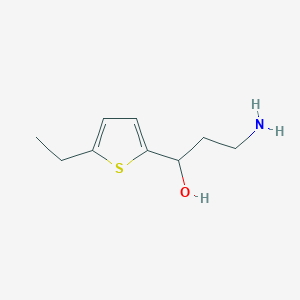
![2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)


